(E)-methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate
Description
(E)-Methyl 2-((1-(styrylsulfonyl)piperidin-4-yl)sulfonyl)acetate is a structurally complex organic compound featuring a piperidine core substituted with two sulfonyl groups. The styrylsulfonyl moiety (a vinylsulfonyl group attached to a benzene ring) and the methyl ester functional group contribute to its unique physicochemical and biochemical properties.
Synthesis of such compounds typically involves multi-step reactions, including sulfonation, esterification, and coupling reactions.
Properties
IUPAC Name |
methyl 2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6S2/c1-23-16(18)13-24(19,20)15-7-10-17(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11,13H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGGTCYPRJSPZ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Esters
(a) Ethyl 2-(piperidin-4-yl)acetate ()
- Structural Differences : Lacks sulfonyl groups; instead, it has a simple ethyl ester and piperidine ring.
- Physicochemical Properties :
- Log Po/w : ~1.2 (predicted), indicating moderate lipophilicity.
- Solubility : Higher aqueous solubility due to the absence of sulfonyl groups.
- Bioavailability : Likely higher BBB permeability (BBB score: 0.95) compared to the target compound, which may face challenges due to sulfonyl groups increasing polarity .
(b) Methyl 2-({1-[(2E)-3-(Thiophen-2-yl)prop-2-enoyl]piperidin-4-yl}sulfonyl)acetate (BG14449) ()
- Structural Differences: Replaces the styrylsulfonyl group with a thiophene-containing propenoyl moiety.
- Key Comparisons :
Sulfonamide/Sulfonyl-Containing Piperidine Derivatives ()
Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and analogs share the piperidine-sulfonyl motif but differ in substituents:
Sulfonyl vs. Sulfanyl Derivatives ()
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate features a sulfanyl (S–) linker instead of sulfonyl (SO₂):
- Electronic Properties : Sulfonyl groups are strongly electron-withdrawing, increasing polarity and reducing log Po/w compared to sulfanyl analogs.
- Stability : Sulfonyl groups enhance oxidative stability but may reduce metabolic resistance compared to sulfanyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
